![molecular formula C19H25N3O2 B4893300 N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B4893300.png)
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is commonly referred to as CYM-51010 and has been studied extensively for its potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of CYM-51010 is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor. This receptor is involved in the regulation of pain and stress responses, and CYM-51010 may modulate its activity to produce its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that CYM-51010 has significant effects on pain perception and stress responses in animal models. The compound has been shown to reduce pain sensitivity and improve pain tolerance in various pain models. Additionally, CYM-51010 has been shown to have anxiolytic effects, reducing anxiety and stress responses in animal models.
Advantages and Limitations for Lab Experiments
One advantage of CYM-51010 is its potent analgesic effects, which make it a valuable tool for studying pain pathways and developing new pain treatments. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on CYM-51010. One area of interest is in the development of new analgesics based on the compound's structure. Additionally, further studies are needed to fully understand the mechanism of action of CYM-51010 and its effects on pain and stress responses. Finally, the compound may have potential applications in other areas of medicine, such as the treatment of addiction and mood disorders.
Synthesis Methods
The synthesis of CYM-51010 involves the reaction of 1-cyclohexyl-3-(4-methoxy-3-methylphenyl)urea with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with acetic anhydride to yield the final compound.
Scientific Research Applications
CYM-51010 has been studied for its potential applications in various fields of medicinal chemistry. One of the primary areas of research has been in the development of novel analgesics. Studies have shown that CYM-51010 has potent analgesic effects in animal models of pain and may have potential as a new class of pain relievers.
properties
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-12-15(8-9-17(14)24-2)13-19(23)21-18-10-11-20-22(18)16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMRSKKLACWCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC=NN2C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.